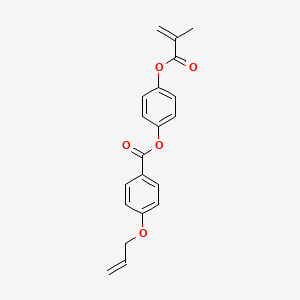
2-Chloro-2-(chloromethyl)-3-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(chloromethyl)-3-methylbutanal is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-3-methylbutanal typically involves the chlorination of 3-methylbutanal. One common method is the reaction of 3-methylbutanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3-methylbutanal and chlorine gas into the reactor, with the product being continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(chloromethyl)-3-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-2-(chloromethyl)-3-methylbutanoic acid.
Reduction: 2-Chloro-2-(chloromethyl)-3-methylbutanol.
Substitution: Products depend on the nucleophile used, such as 2-Hydroxy-2-(chloromethyl)-3-methylbutanal when using hydroxide ions.
Aplicaciones Científicas De Investigación
2-Chloro-2-(chloromethyl)-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(chloromethyl)-3-methylbutanal involves its reactivity due to the presence of the aldehyde group and the chlorine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atoms can participate in substitution reactions. These properties make the compound versatile in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylbutane: Similar in structure but lacks the aldehyde group.
2-Chloro-2-methylpropane: Another similar compound, but with a different carbon skeleton.
2-Chloro-2-methylbutanoic acid: The oxidized form of 2-Chloro-2-(chloromethyl)-3-methylbutanal.
Propiedades
Número CAS |
89129-87-3 |
|---|---|
Fórmula molecular |
C6H10Cl2O |
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
2-chloro-2-(chloromethyl)-3-methylbutanal |
InChI |
InChI=1S/C6H10Cl2O/c1-5(2)6(8,3-7)4-9/h4-5H,3H2,1-2H3 |
Clave InChI |
XTITWUJLZKTAHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCl)(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
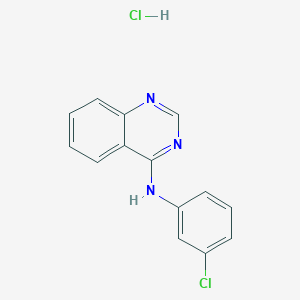
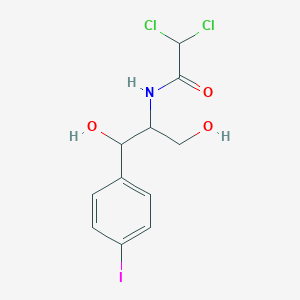
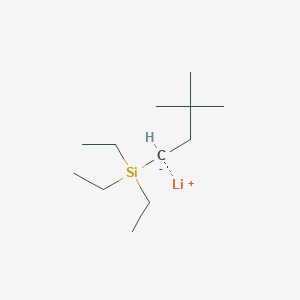
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
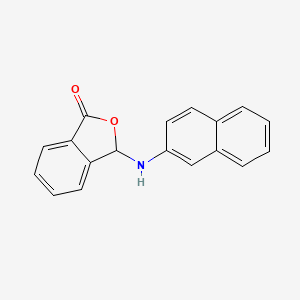
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
